molecular formula C25H26N4O3S2 B11202135 N-cyclopentyl-1-[2-({[(3,5-dimethylphenyl)amino]carbonyl}amino)ethyl]-1H-1,2,3-benzotriazole-5-carboxamide

N-cyclopentyl-1-[2-({[(3,5-dimethylphenyl)amino]carbonyl}amino)ethyl]-1H-1,2,3-benzotriazole-5-carboxamide

Cat. No.: B11202135
M. Wt: 494.6 g/mol
InChI Key: FAQBOFQUSJYQKZ-UHFFFAOYSA-N
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Description

2-[2-(ethylsulfanyl)-6-(4-methylphenyl)-5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(3-phenylpropyl)acetamide is a complex organic compound featuring a thiazolo[4,5-d]pyrimidine core

Preparation Methods

The synthesis of 2-[2-(ethylsulfanyl)-6-(4-methylphenyl)-5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(3-phenylpropyl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazolo[4,5-d]pyrimidine core, followed by the introduction of the ethylsulfanyl and 4-methylphenyl groups. The final step involves the acylation of the core structure with N-(3-phenylpropyl)acetamide. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts or solvents.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[2-(ethylsulfanyl)-6-(4-methylphenyl)-5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(3-phenylpropyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: It could be explored for its therapeutic potential in treating various diseases.

    Industry: The compound’s unique structure makes it suitable for use in materials science, particularly in the development of organic semiconductors and other electronic materials.

Mechanism of Action

The mechanism of action of 2-[2-(ethylsulfanyl)-6-(4-methylphenyl)-5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 2-[2-(ethylsulfanyl)-6-(4-methylphenyl)-5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(3-phenylpropyl)acetamide include other thiazolo[4,5-d]pyrimidine derivatives These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C25H26N4O3S2

Molecular Weight

494.6 g/mol

IUPAC Name

2-[2-ethylsulfanyl-6-(4-methylphenyl)-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(3-phenylpropyl)acetamide

InChI

InChI=1S/C25H26N4O3S2/c1-3-33-24-27-22-21(34-24)23(31)29(19-13-11-17(2)12-14-19)25(32)28(22)16-20(30)26-15-7-10-18-8-5-4-6-9-18/h4-6,8-9,11-14H,3,7,10,15-16H2,1-2H3,(H,26,30)

InChI Key

FAQBOFQUSJYQKZ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=C(S1)C(=O)N(C(=O)N2CC(=O)NCCCC3=CC=CC=C3)C4=CC=C(C=C4)C

Origin of Product

United States

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